Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-
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Overview
Description
Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is a derivative of boronic acid characterized by the presence of a 5-fluoro substituent on the biphenyl moiety. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with 5-fluoro-3-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Formation of the corresponding borane under reducing conditions.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: 5-fluoro-3-hydroxybiphenyl.
Reduction: 5-fluoro-3-biphenylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The compound interacts with molecular targets through the formation of cyclic esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Pinacol boronic esters
Comparison: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is unique due to the presence of the 5-fluoro substituent, which can influence its reactivity and binding properties. Compared to other boronic acids, it may exhibit different electronic and steric effects, making it suitable for specific applications in synthesis and sensing .
Properties
Molecular Formula |
C12H10BFO2 |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(3-fluoro-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
PJPUPDWLNZKVSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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